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Trifluoromethanesulfonic anhydride (Tf₂O), a powerful electrophile, serves as a highly

effective promoter in a multitude of stereoselective glycosylation reactions. Its ability to activate

a wide range of glycosyl donors, including thioglycosides, glycosyl sulfoxides, and anomeric

hydroxy sugars, makes it an indispensable tool in modern carbohydrate chemistry and the

synthesis of complex oligosaccharides and glycoconjugates.[1][2] This document provides an

overview of key applications, detailed experimental protocols, and quantitative data for Tf₂O-

mediated glycosylation reactions.

Core Concepts and Mechanisms
Triflic anhydride is a potent activator for glycosylation, capable of promoting reactions with

various glycosyl donors such as fluorides, trichloroacetimidates, and thioglycosides.[3] The

stereochemical outcome of these reactions is governed by a delicate interplay of factors

including the nature of the glycosyl donor and acceptor, the presence of participating protecting

groups, the solvent, and the reaction temperature. The reaction mechanism can proceed

through an Sₙ1-like pathway, involving a transient glycosyl cation, or an Sₙ2-like pathway,

leading to inversion of stereochemistry at the anomeric center.[4] The choice of co-activators

and additives can significantly influence which pathway is favored, thereby controlling the

stereoselectivity.
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A common strategy involves the "pre-activation" of the glycosyl donor with Tf₂O at low

temperatures before the addition of the glycosyl acceptor.[5] This approach allows for the

formation of a highly reactive intermediate, such as a glycosyl triflate, which then undergoes

nucleophilic attack by the acceptor.

Diagram 1: General Mechanism of Tf₂O Activation
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Caption: General workflow of Tf₂O-mediated glycosylation.

Key Promoter Systems Involving
Trifluoromethanesulfonic Anhydride
Several powerful promoter systems have been developed that utilize Tf₂O in combination with

other reagents to achieve high yields and stereoselectivity.

2.1. Dimethyl Disulfide/Triflic Anhydride (Me₂S₂/Tf₂O)
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The combination of dimethyl disulfide and triflic anhydride generates a highly reactive

electrophile capable of activating both armed and disarmed thioglycosides at low temperatures.

[6][7] This system is advantageous due to the use of inexpensive and commercially available

reagents.[7] Reactions typically proceed rapidly, affording oligosaccharides in high yields.[6][7]

2.2. Diphenyl Sulfoxide/Triflic Anhydride (Ph₂SO/Tf₂O)

The Ph₂SO/Tf₂O system is particularly effective for the activation of thioglycosides, including

challenging 2-thiosialic acid donors.[8] An excess of diphenyl sulfoxide can suppress the

formation of glycal byproducts.[8] The stereoselectivity of glycosylations employing this pre-

activation condition can be influenced by both steric and electronic properties of the alcohol

acceptors, with pathways ranging across the Sₙ1–Sₙ2 continuum.[4]

2.3. Phthalic Anhydride/Triflic Anhydride

This one-pot glycosylation method allows for the direct use of anomeric hydroxy sugars as

glycosyl donors.[9][10][11] The reaction proceeds through the in-situ formation of a glycosyl

phthalate intermediate, which is then activated by Tf₂O to form a reactive glycosyl triflate.[9][10]

This protocol has proven highly effective for stereoselective β-mannopyranosylations and α-

glucopyranosylations.[9][10]

Diagram 2: Logical Relationship of Factors Influencing Stereoselectivity

Factors Influencing Stereoselectivity in Tf₂O Glycosylation
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Caption: Key factors determining the stereochemical outcome.

Quantitative Data Summary
The following tables summarize quantitative data from representative Tf₂O-mediated

glycosylation reactions.

Table 1: Glycosylation using Me₂S₂/Tf₂O Promoter System

Glycosy
l Donor

Glycosy
l
Accepto
r

Solvent
Temp
(°C)

Time
(min)

Yield
(%)

α/β
Ratio

Referen
ce

Phenyl

2,3,4,6-

tetra-O-

benzyl-1-

thio-β-D-

glucopyr

anoside

Methyl

2,3,4-tri-

O-

benzyl-α-

D-

glucopyr

anoside

CH₂Cl₂ -60 5 93 1:1 [7]

Phenyl

2,3,4,6-

tetra-O-

benzoyl-

1-thio-β-

D-

glucopyr

anoside

Methyl

2,3,6-tri-

O-

benzyl-α-

D-

glucopyr

anoside

CH₂Cl₂ -60 5 89 >1:20 [7]

Phenyl

2,3,4,6-

tetra-O-

benzyl-1-

thio-β-D-

galactopy

ranoside

Methyl

2,3,6-tri-

O-

benzyl-α-

D-

glucopyr

anoside

CH₂Cl₂ -60 5 92 3:1 [7]
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Table 2: Sialylation using Ph₂SO/Tf₂O Promoter System

Glycosyl
Donor
(Thiosialo
side)

Glycosyl
Acceptor

Solvent Temp (°C) Yield (%)
α-
selectivit
y

Referenc
e

Phenyl 5-

acetamido-

4,7,8,9-

tetra-O-

acetyl-3,5-

dideoxy-2-

thio-D-

glycero-α-

D-galacto-

2-

nonulopyra

nosonate

Methyl

2,3,4,6-

tetra-O-

acetyl-α-D-

glucopyran

oside

CH₂Cl₂ -78 to rt 85 - [8]

Phenyl 5-

acetamido-

4,7,8,9-

tetra-O-

acetyl-3,5-

dideoxy-2-

thio-D-

glycero-α-

D-galacto-

2-

nonulopyra

nosonate

Isopropano

l
CH₂Cl₂ -78 to rt 91 >95% [8]

Table 3: Glycosylation of Anomeric Hydroxy Sugars with Phthalic Anhydride/Tf₂O

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2615465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2615465/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glycosyl
Donor

Glycosyl
Acceptor

Solvent Temp (°C) Yield (%) α/β Ratio
Referenc
e

2,3-di-O-

benzyl-4,6-

O-

benzyliden

e-D-

mannopyra

nose

Methyl

2,3,6-tri-O-

benzyl-α-

D-

glucopyran

oside

CH₂Cl₂/Et₂

O
-78 91 <1:20 [9]

2,3-di-O-

benzyl-4,6-

O-

benzyliden

e-D-

glucopyran

ose

Methyl

2,3,6-tri-O-

benzyl-α-

D-

glucopyran

oside

CH₂Cl₂/Et₂

O
-78 89 6:1 [9]

2,3,4,6-

tetra-O-

benzyl-D-

glucopyran

ose

Methyl

2,3,6-tri-O-

benzyl-α-

D-

glucopyran

oside

CH₂Cl₂/Et₂

O
-78 85 1.5:1 [9]

Experimental Protocols
4.1. General Protocol for Me₂S₂/Tf₂O Promoted Glycosylation

This protocol is adapted from the work of Codée and co-workers.[7]

A solution of the glycosyl donor (1.0 equiv.) and glycosyl acceptor (1.2 equiv.) in anhydrous

dichloromethane (DCM) is stirred over activated molecular sieves (4 Å) for 30 minutes at

room temperature under an argon atmosphere.

The mixture is cooled to -60 °C.
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A pre-mixed solution of dimethyl disulfide (1.5 equiv.) and trifluoromethanesulfonic
anhydride (1.5 equiv.) in anhydrous DCM, cooled to -60 °C, is added dropwise to the

reaction mixture.

The reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched by the addition of triethylamine.

The mixture is allowed to warm to room temperature, filtered through a pad of Celite, and the

filtrate is concentrated under reduced pressure.

The residue is purified by silica gel column chromatography to afford the desired glycoside.

Diagram 3: Experimental Workflow for Me₂S₂/Tf₂O Glycosylation
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Experimental Workflow: Me₂S₂/Tf₂O Glycosylation
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Caption: Step-by-step workflow for a typical Me₂S₂/Tf₂O glycosylation.
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4.2. General Protocol for Ph₂SO/Tf₂O Promoted Sialylation

This protocol is based on procedures for the glycosidation of phenyl thiosialoside donors.[8]

A solution of the thiosialoside donor (1.0 equiv.), diphenyl sulfoxide (2.0-3.0 equiv.), and a

hindered base such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) in anhydrous DCM is

stirred over activated molecular sieves at room temperature under an argon atmosphere.

The mixture is cooled to -78 °C.

Trifluoromethanesulfonic anhydride (1.5 equiv.) is added dropwise.

After stirring for a short period at -78 °C, the glycosyl acceptor (1.5 equiv.) is added.

The reaction is allowed to warm slowly to room temperature over several hours and

monitored by TLC.

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated.

The crude product is purified by silica gel column chromatography.

4.3. One-Pot Protocol for Glycosylation of Anomeric Hydroxy Sugars

This protocol is adapted from the work of Kim and co-workers for direct glycosylation.[9][10]

To a solution of the anomeric hydroxy sugar (1.0 equiv.), phthalic anhydride (1.2 equiv.), and

a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous DCM, stir at

room temperature for 1-2 hours under an argon atmosphere.

Add DTBMP (2.0 equiv.) to the reaction mixture.

Cool the mixture to -78 °C.

Add trifluoromethanesulfonic anhydride (1.5 equiv.) dropwise and stir for 10 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2615465/
https://www.benchchem.com/product/b140633?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18528988/
https://pubs.acs.org/doi/abs/10.1021/ja710935z
https://www.benchchem.com/product/b140633?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a solution of the glycosyl acceptor (1.5 equiv.) in anhydrous DCM.

The reaction is stirred at -78 °C and the progress is monitored by TLC.

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium

bicarbonate.

The mixture is warmed to room temperature, and the aqueous layer is extracted with DCM.

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and

concentrated.

The residue is purified by silica gel column chromatography.

Concluding Remarks
Trifluoromethanesulfonic anhydride is a cornerstone reagent for stereoselective

glycosylation, enabling the synthesis of complex carbohydrates through various activation

manifolds. The choice of the specific Tf₂O-based promoter system allows chemists to tailor

reaction conditions to the specific glycosyl donor and acceptor, providing a high degree of

control over the stereochemical outcome. The protocols and data presented herein serve as a

guide for researchers in the application of these powerful synthetic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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